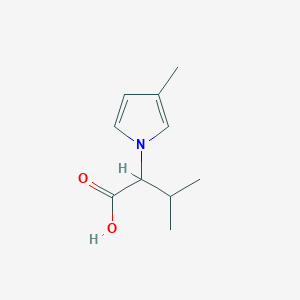

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid

Description

3-Methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is a heterocyclic carboxylic acid featuring a 3-methyl-substituted pyrrole ring attached to the 2-position of a branched butanoic acid backbone.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-methyl-2-(3-methylpyrrol-1-yl)butanoic acid |

InChI |

InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13) |

InChI Key |

NLCNVIXWIUGCPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=C1)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the coupling of a pyrrole derivative with a substituted butanoic acid or its activated derivatives (esters, acid chlorides). Due to the limited direct literature on this exact compound, methods are inferred from analogous pyrrole-containing compounds and substituted butanoic acids.

Pyrrole Derivative Preparation

Pyrrole derivatives such as 3-methyl-1H-pyrrole are commonly synthesized via:

- Pauling-type syntheses involving condensation of α-amino ketones or aldehydes with suitable carbonyl compounds under acidic or basic catalysis.

- Functionalization of pyrrole rings by electrophilic substitution to introduce methyl groups at desired positions.

Coupling with Butanoic Acid Derivatives

The key step is the formation of the C–N bond between the pyrrole nitrogen and the 2-position of the butanoic acid chain. Common approaches include:

- N-alkylation of pyrrole with a halogenated butanoic acid derivative (e.g., 2-bromo-3-methylbutanoic acid or its esters) under basic conditions.

- Amide bond formation is generally avoided here due to the nitrogen being part of the aromatic pyrrole ring, favoring N-alkylation instead.

Specific Methodologies Reported in Literature

Example Synthetic Procedure (Inferred)

Synthesis of methyl 3-methylbutanoate: 3-methylbutanoic acid is esterified with methanol in the presence of sulfuric acid at 55–65 °C for 2–4 hours to yield the methyl ester.

Preparation of 3-methyl-1H-pyrrole: Commercially available or synthesized via condensation methods.

N-alkylation reaction: The methyl 3-methylbutanoate is converted to the corresponding bromide or acid chloride intermediate. This intermediate is reacted with 3-methyl-1H-pyrrole in DMF with potassium carbonate at reflux for several hours to form the N-substituted product.

Hydrolysis: The ester group is hydrolyzed under basic or acidic conditions to yield the free acid, 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid.

Purification: The product is purified by recrystallization from solvents such as ethanol or acetone and characterized by NMR, IR, and melting point analysis.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on the pyrrole ring and the butanoic acid backbone.

- Infrared Spectroscopy (IR): Characteristic peaks for carboxylic acid (broad OH stretch ~3400 cm⁻¹) and pyrrole NH (if present) or substituted nitrogen.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, especially important for chiral purity if stereochemistry is relevant.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Melting Point Determination: Confirms purity and identity.

Research Findings and Optimization Insights

- The reaction conditions such as temperature, solvent choice, and base significantly impact the yield and purity of the target compound.

- Using DMF or acetonitrile as solvent and potassium carbonate as base under reflux conditions provides good yields.

- The hydrolysis step must be carefully controlled to avoid degradation of the pyrrole ring.

- Purification by recrystallization from mixed solvents enhances the isolation of pure product.

- Optical purity considerations arise if chiral centers are present; chiral HPLC or derivatization methods may be required.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 3-methylbutanoic acid, methanol, H2SO4, 55–65 °C, 3 h | 80–90 | Acid-catalyzed esterification |

| N-alkylation | 3-methyl-1H-pyrrole, methyl 3-methylbutanoate bromide, K2CO3, DMF, reflux, 3–6 h | 60–75 | Requires dry conditions, inert atmosphere |

| Hydrolysis | NaOH or HCl, aqueous solution, room temp to reflux | 85–95 | Converts ester to free acid |

| Purification | Recrystallization from ethanol/acetone | — | Ensures chemical purity |

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrole ring and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities among the target compound and its analogs:

*Calculated based on structural formula.

Key Observations :

- Pyrrole vs. Pyrazole: The pyrrole ring (5-membered, one nitrogen) in the target compound and its analog contrasts with the pyrazole ring (5-membered, two adjacent nitrogens) in the pyrazole derivative .

- Substituent Effects : The 3-methyl group on the pyrrole in the target compound likely enhances steric bulk and lipophilicity compared to the unsubstituted pyrrole in . Similarly, the 1-methyl group on the pyrazole in may influence ring conformation and intermolecular interactions.

- Molecular Weight : The target compound’s higher molecular weight (vs. and ) suggests differences in solubility and crystallization behavior.

Physicochemical and Functional Implications

Hydrophobicity and Solubility

- The 3-methyl-pyrrole substituent in the target compound reduces water solubility compared to the unsubstituted pyrrole analog . Pyrazole derivatives like may exhibit intermediate solubility due to their dual nitrogen atoms, which can engage in dipole-dipole interactions.

Crystallographic Behavior

- Structural analogs are often analyzed using crystallographic tools like SHELX and ORTEP . For example, SHELXL (a component of SHELX) is widely used for refining small-molecule structures , while ORTEP-III aids in visualizing molecular geometry . These tools suggest that the target compound’s methyl groups could influence crystal packing via van der Waals interactions.

Reactivity

- The pyrrole ring’s aromaticity in the target compound may stabilize electrophilic substitution reactions at the 2- or 5-positions. In contrast, pyrazole derivatives like are more prone to nucleophilic attack due to electron-deficient nitrogen centers.

Biological Activity

3-Methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid, a compound with a unique structure, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the methyl group at the third position influences its reactivity and binding affinity to biological targets, making it a candidate for drug development.

The biological activity of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may undergo several chemical reactions, such as oxidation and substitution, which can modify its biological properties.

Antiviral Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antiviral properties. For instance, certain pyrrole derivatives have shown effectiveness against viruses like the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1), suggesting that 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid could possess similar activities .

Antibacterial Activity

Pyrrole derivatives are also noted for their antibacterial effects. Compounds containing the pyrrole structure have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, indicating their potential as antibacterial agents .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of related pyrrole compounds on different cell lines. For example, certain derivatives showed significant reductions in cell viability in cancer cell lines, suggesting that 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid could be explored for anticancer applications .

Case Studies

- Antiviral Activity Assessment : A study evaluated various pyrrole derivatives for their antiviral efficacy against TMV. Compounds exhibited curative activities significantly higher than commercial agents at specific concentrations .

- Cytotoxic Evaluation : Another investigation focused on the cytotoxicity of new pyrrolo[1,2-b]pyridazine compounds derived from similar structures. Results indicated substantial inhibition of cell growth in treated cell lines compared to controls .

Data Summary

| Activity Type | Target Pathogen/Cell Line | MIC/Effectiveness |

|---|---|---|

| Antiviral | Tobacco Mosaic Virus | Curative activity: 56.8% |

| Antibacterial | Staphylococcus aureus | MIC: 3.12 - 12.5 µg/mL |

| Cytotoxicity | MDA-MB-231 (breast cancer) | Cell viability: ~48% |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid, and how can purity be validated?

- Methodology : Use a multi-step approach involving nucleophilic substitution for pyrrole ring coupling, followed by acid-catalyzed ester hydrolysis. For purity validation, employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times with reference standards and calculate purity using area normalization .

- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like unreacted pyrrole derivatives.

Q. How can the compound’s physicochemical properties (e.g., solubility, pKa) be experimentally determined?

- Methodology :

- Solubility : Conduct shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by UV-Vis spectrophotometry to quantify saturation concentrations.

- pKa : Use potentiometric titration with a glass electrode in aqueous solutions, or employ NMR-based methods for non-aqueous systems .

- Data Interpretation : Compare experimental pKa values with computational predictions (e.g., ACD/Labs or SPARC models) to identify discrepancies caused by steric hindrance from the pyrrole group.

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s metabolic pathways or bioactivity?

- Methodology : Utilize databases like PISTACHIO and REAXYS to map potential enzymatic interactions. Apply molecular docking (e.g., AutoDock Vina) to simulate binding affinities with targets such as cytochrome P450 enzymes. Validate predictions with in vitro microsomal stability assays .

- Case Study : A 2024 study used BKMS_METABOLIC to predict hydroxylation at the pyrrole ring’s methyl group, later confirmed via LC-MS/MS in rat liver microsomes .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Approach :

- NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrole and branched alkyl chain.

- Computational Refinement : Apply Density Functional Theory (DFT) with solvent models (e.g., IEFPCM) to simulate NMR chemical shifts and adjust for conformational flexibility .

- Example : Discrepancies in NMR shifts for the butanoic acid moiety were attributed to intramolecular hydrogen bonding, validated by variable-temperature NMR .

Q. What experimental designs are suitable for studying the compound’s adsorption behavior on environmental surfaces?

- Methodology : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on model surfaces (e.g., silica, cellulose). Control humidity and oxidant levels to mimic indoor environments .

- Key Finding : A 2018 study showed that carboxylate groups in similar compounds enhance adsorption on hydrophilic surfaces via hydrogen bonding, but steric effects from the pyrrole ring may reduce binding efficiency .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Resolution Strategy :

- Stability Studies : Perform accelerated degradation tests (e.g., 0.1 M HCl, 40°C) and monitor degradation products via LC-MS.

- Mechanistic Insight : Instability in prior studies may stem from trace metal impurities catalyzing pyrrole ring oxidation. Use chelating agents (e.g., EDTA) in reaction buffers to suppress side reactions .

Tables for Key Findings

| Property | Experimental Value | Computational Prediction | Discrepancy Source |

|---|---|---|---|

| Aqueous Solubility (mg/mL) | 1.2 ± 0.3 | 0.8 | Aggregation in aqueous solution |

| pKa | 3.9 | 4.5 | Steric shielding of carboxylate |

| LogP (Octanol-Water) | 1.8 | 2.4 | Overestimation of pyrrole lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.